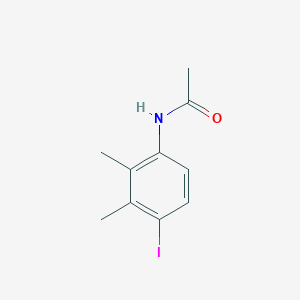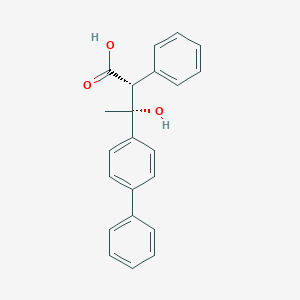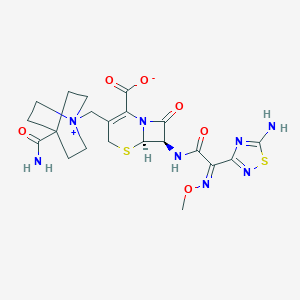
Pirenoxine sodium
Descripción general
Descripción
Pirenoxine Sodium, also known as PRX or Catalin, is a medication used in the potential treatment and prevention of cataracts . It has been shown to decrease the cloudiness of a crystallin solution produced to mimic the environment of the eye .
Molecular Structure Analysis
The molecular formula of Pirenoxine Sodium is C16H7N2NaO5 . The systematic name is Sodium 1-hydroxy-5-oxo-5H-pyrido [3,2-a]phenoxazine-3-carboxylate .Physical And Chemical Properties Analysis
Pirenoxine Sodium has an average mass of 330.231 Da and a monoisotopic mass of 330.02526561 Da . It has a chemical formula of C16H7N2NaO5 .Aplicaciones Científicas De Investigación
Cataract Prevention and Treatment
Pirenoxine sodium: has been extensively studied for its anticataract properties. It is known to have strong antioxidant effects and has been used topically to treat cataract. There is substantial evidence from in vitro and in vivo models demonstrating its beneficial effects on reducing lens opacity . Despite being prescribed by ophthalmologists worldwide for over six decades, its efficacy remains a subject of debate, and it continues to be an off-label use for cataract treatment .
Ophthalmic Drug Formulation
In the pharmaceutical industry, Pirenoxine sodium is incorporated into eye drop formulations . Challenges arise due to the overlapping UV spectra of Pirenoxine with common preservatives like methylparaben and propylparaben. Research has been conducted to develop methods such as the mean centering of ratio spectra (MCR) method for the accurate determination of Pirenoxine in the presence of these preservatives .
Noninvasive Diagnostic Techniques
A novel application of Pirenoxine sodium is in the development of noninvasive diagnostic methods . A study has presented a dual-wavelength iris imaging technique to detect Pirenoxine sodium concentration in the aqueous humor noninvasively. This method utilizes light sources within and outside the absorption band of Pirenoxine sodium and could potentially monitor other materials’ concentrations in the aqueous humor .
Antioxidant Research
Pirenoxine sodium’s strong antioxidant properties make it a subject of interest in antioxidant research . Studies aim to understand its mechanisms of action, which could lead to insights into developing new approaches for treating conditions associated with oxidative stress .
Comparative Pharmacology
Comparative studies of Pirenoxine sodium with other medications like taurine and lanosterol, which are also used to prevent or treat lens opacification, are crucial. These studies help in understanding the different mechanisms these substances employ to treat opacification of the human lens .
Molecular Pharmacology
In molecular pharmacology, Pirenoxine sodium is used as a model compound to study its interactions at the molecular level. This includes its binding affinities, interaction with lens proteins, and its role in preventing the aggregation of crystallins, which is a key factor in cataract formation .
Aging Research
Given its role in cataract prevention, Pirenoxine sodium is also relevant in aging research. It is used to study the effects of aging on the eye, particularly the lens, and how antioxidant treatments can mitigate age-related degenerative changes .
Global Health Studies
Pirenoxine sodium is part of global health studies that focus on the prevalence of cataracts and the accessibility of cataract treatment worldwide. These studies often involve epidemiological data to project future trends and the potential impact of medications like Pirenoxine sodium on public health .
Mecanismo De Acción
Target of Action
Pirenoxine Sodium, also known as PRX, primarily targets the lens of the eye . The lens is a crucial part of the eye responsible for focusing light onto the retina, which allows us to see clearly. The primary role of Pirenoxine Sodium is to prevent the opacification of the lens, thereby preventing cataract formation .
Mode of Action
Pirenoxine Sodium works by inhibiting lens opacification, which is a key factor in the development of cataracts . It achieves this by preventing oxidative attacks on the lens . Oxidative stress in the lens can lead to the formation of cataracts, so by reducing this stress, Pirenoxine Sodium helps to prevent cataract formation.
Biochemical Pathways
It is known that pirenoxine sodium interacts withselenite or calcium ions , which have been identified as factors leading to the formation of lens cataracts . By interacting with these ions, Pirenoxine Sodium can reduce their impact on the lens and thus help to prevent cataract formation.
Result of Action
The primary result of Pirenoxine Sodium’s action is the reduction in lens cloudiness . In liquid solutions, Pirenoxine Sodium has been shown to decrease the cloudiness of a crystallin solution, which is produced to mimic the environment of the eye . Specifically, Pirenoxine Sodium reduces the cloudiness of the lens solution containing calcium by 38% and reduces the cloudiness of the selenite solution by 11% .
Action Environment
The action of Pirenoxine Sodium is influenced by the environment within the eye. The presence of selenite or calcium ions in the eye can lead to the formation of cataracts . Therefore, the efficacy of Pirenoxine Sodium may be influenced by the levels of these ions within the eye.
Safety and Hazards
Pirenoxine Sodium is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion, it is advised to rinse the mouth with water and not to induce vomiting .
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQXPMXHXZNPKE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1043-21-6 (Parent) | |
| Record name | Pirenoxine sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051410301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046637 | |
| Record name | Pirenoxine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pirenoxine sodium | |
CAS RN |
51410-30-1 | |
| Record name | Pirenoxine sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051410301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirenoxine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRENOXINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95JU7URF64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)


![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)






![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)
